molecular formula C15H15N3O B14912397 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol

Cat. No.: B14912397
M. Wt: 253.30 g/mol
InChI Key: YXACSFRLENZATN-UHFFFAOYSA-N
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Description

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a benzimidazole derivative featuring a fused aromatic system with an amino group at the 2-position of the benzimidazole core and a dimethylphenol substituent.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-aminobenzimidazol-1-yl)-4,5-dimethylphenol

InChI

InChI=1S/C15H15N3O/c1-9-7-13(14(19)8-10(9)2)18-12-6-4-3-5-11(12)17-15(18)16/h3-8,19H,1-2H3,(H2,16,17)

InChI Key

YXACSFRLENZATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common reagents used in these reactions include ammonium acetate, acetic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Conformation and Stability

Chiral Imidazole Derivatives (e.g., 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl-propanol): X-ray studies reveal planar imidazole cores stabilized by intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds . However, the phenolic hydroxyl group could form stronger hydrogen bonds than the nitro group in the chiral analog.

4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid: This derivative’s crystal structure shows dihedral angles of 35.78° between the imidazole and benzene rings, influenced by the hydroxypropyl substituent .

Pharmacological Profiles

Antimicrobial Imidazoles (e.g., 1-(2-Methyl-4-nitro-imidazol-1-yl)-3-arylaminopropan-2-ones): Nitroimidazoles demonstrate broad-spectrum antibacterial and anti-HIV activity . The target compound’s amino group lacks the electron-withdrawing nitro group, which may reduce redox-mediated cytotoxicity but could improve selectivity for non-nitro-dependent targets.

Sulfonyl- and Sulfanyl-Substituted Imidazoles (e.g., Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate): Sulfonyl groups enhance electrophilicity and enzyme inhibition . The dimethylphenol group in the target compound, by contrast, may act as a hydrogen-bond donor/acceptor, favoring interactions with kinases or GPCRs rather than sulfonyl-dependent targets like proteases.

Table 1: Key Properties of Selected Analogous Compounds

Compound Class Substituents Biological Activity (pIC50/IC50) Key Structural Features Reference
CRTh2 Antagonists Benzylthio, acetic acid 4.0–7.5 (CRTh2 inhibition) Hydrophobic/hydrophilic balance
Etometazen Ethoxybenzyl, diethylamine N/A (Structural analog) High lipophilicity
Chiral Nitrophenyl-imidazole Nitrophenyl, diphenyl N/A (Catalytic applications) Planar core, hydrogen bonding
Sulfonyl-imidazole 4-Fluorophenyl sulfonyl N/A (Enzyme inhibition) Electrophilic sulfonyl group
Antimicrobial Nitroimidazoles Nitro, arylaminopropanone Broad-spectrum activity Redox-active nitro group

Biological Activity

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
IUPAC Name: this compound

PropertyValue
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active or allosteric sites. This modulation can affect cellular pathways related to inflammation and cell proliferation.
  • Cellular Interaction: It interacts with biological macromolecules, potentially influencing processes such as apoptosis and signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, in vitro assays have shown that compounds similar to this compound possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated various benzimidazole derivatives for their antibacterial activity using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are also explored for their potential as anticancer agents. The structural features of these compounds contribute to their ability to inhibit cancer cell growth.

Case Study:
Research has indicated that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, a derivative showed promising results in inhibiting tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Amino Group: The presence of the amino group enhances solubility and bioavailability.
  • Hydroxyl Group: The hydroxyl group contributes to the compound's ability to form hydrogen bonds with biological targets, increasing its interaction potential.

Table: Structure-Activity Relationships

Structural FeatureEffect on Activity
Amino GroupIncreases solubility and bioavailability
Hydroxyl GroupEnhances interaction with targets

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